molecular formula C8H17ClFNO B1441121 3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride CAS No. 1220028-37-4

3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride

Cat. No.: B1441121
CAS No.: 1220028-37-4
M. Wt: 197.68 g/mol
InChI Key: WRINHLWHGNGMTR-UHFFFAOYSA-N
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Description

3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C8H17ClFNO and a molecular weight of 197.68 g/mol.

Scientific Research Applications

3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with 2-fluoroethanol in the presence of a suitable base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve efficient and cost-effective production.

Chemical Reactions Analysis

3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride can be compared with other similar compounds such as:

  • 3-[(2-Chloroethoxy)methyl]piperidine hydrochloride
  • 3-[(2-Bromoethoxy)methyl]piperidine hydrochloride
  • 3-[(2-Iodoethoxy)methyl]piperidine hydrochloride

These compounds share similar structures but differ in the halogen atom present in the ethoxy group.

Properties

IUPAC Name

3-(2-fluoroethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO.ClH/c9-3-5-11-7-8-2-1-4-10-6-8;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRINHLWHGNGMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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